

evolution of the cGAS-cGAMP-STING pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cgamp*

Cat. No.: *B1449605*

[Get Quote](#)

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The cyclic GMP-AMP synthase (cGAS)-**cGAMP**-STING pathway is a cornerstone of innate immunity, primarily recognized in vertebrates for its role in detecting cytosolic DNA and initiating a type I interferon response. However, the evolutionary history of this signaling cassette is remarkably deep and complex, with origins tracing back to prokaryotic anti-phage defense systems. This guide provides a comprehensive overview of the evolution of the cGAS-**cGAMP**-STING pathway, detailing the stepwise acquisition of functional domains and signaling outputs. We trace the pathway from its bacterial ancestors, through its adaptation in early metazoans like the sea anemone where it functioned independently of interferon, to its diversification in insects and ultimate refinement in vertebrates. Key evolutionary innovations, such as the switch in ligand preference from 3',3'-linked cyclic dinucleotides (CDNs) to the more potent 2',3'-**cGAMP** and the addition of a C-terminal tail to STING for interferon regulatory factor (IRF) recruitment, are discussed. Understanding this evolutionary trajectory provides critical insights into the pathway's core conserved functions, such as autophagy, and its more recently acquired roles, offering a broader perspective for therapeutic targeting and drug development.

The Canonical cGAS-STING Pathway in Mammals

In mammals, the cGAS-STING pathway is a critical surveillance mechanism for the presence of DNA in the cytoplasm, a hallmark of viral infection or cellular damage. The process is initiated when cGAS binds to cytosolic double-stranded DNA (dsDNA) in a sequence-independent manner. This binding event triggers a conformational change in cGAS, activating its enzymatic

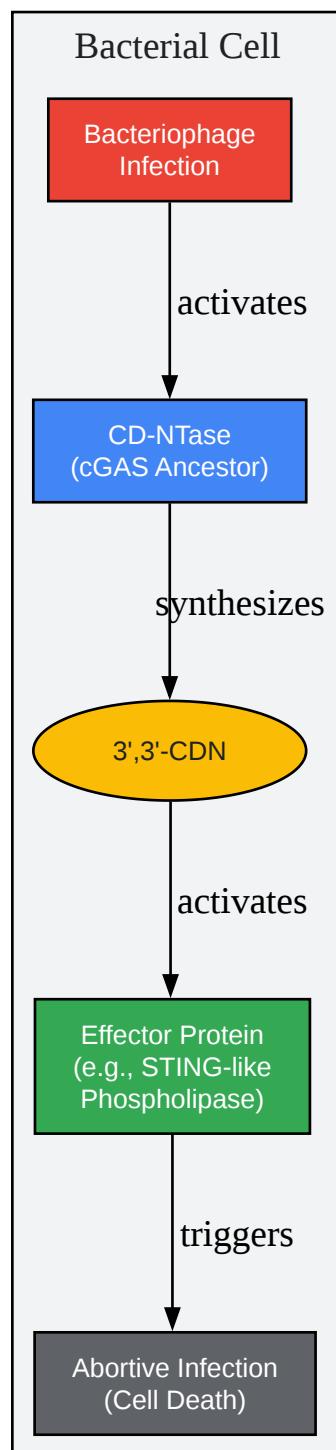
function to synthesize the second messenger cyclic GMP-AMP (**cGAMP**) from ATP and GTP. Mammalian cGAS uniquely produces a **cGAMP** isomer with mixed phosphodiester linkages (2'-5' and 3'-5'), termed **2',3'-cGAMP**.

This second messenger binds to the STING protein, an adaptor protein resident on the endoplasmic reticulum (ER) membrane. Ligand binding induces STING dimerization and a significant conformational change, leading to its trafficking from the ER through the Golgi apparatus. During this translocation, STING recruits and activates the TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-I) and other inflammatory genes. Concurrently, STING activation can also lead to the activation of the NF- κ B transcription factor, further promoting inflammation.

Prokaryotic Origins: The CBASS System

The evolutionary roots of cGAS-STING signaling are found in bacteria, where analogous systems function as a primary defense against bacteriophage (phage) infection.^[1] These systems, known as cyclic oligonucleotide-based antiphage signaling systems (CBASS), consist of a cGAS/DncV-like nucleotidyltransferase (CD-NTase) and various associated effector proteins.^{[2][3]} Upon phage infection, the CD-NTase is activated and synthesizes a variety of cyclic di- or trinucleotides.^[2] These second messengers then bind to and activate effector proteins, which can include phospholipases, nucleases, or transmembrane proteins that deplete cellular resources to induce an abortive infection.^{[1][2]} This altruistic cell death mechanism prevents the propagation of the phage to neighboring bacteria.

Notably, some CBASS effectors are structural homologs of STING, revealing an ancient functional link between a CDN-producing synthase and a CDN-binding receptor in antiviral defense.^{[2][3]} These bacterial systems utilize a wide array of CDNs, predominantly with 3',3' phosphodiester linkages, establishing the ancient role of these molecules as second messengers in immunity.^[4]



[Click to download full resolution via product page](#)

Figure 1. The ancestral prokaryotic CBASS pathway.

Evolution in Early Eukaryotes and Invertebrates

The core cGAS-STING cassette was acquired by early metazoans, where it was adapted for host defense long before the evolution of the interferon system. Studies in basal invertebrates provide a snapshot of the pathway's primordial functions.

The Sea Anemone (*Nematostella vectensis*) Model

A functional cGAS-STING pathway has been identified in the sea anemone *Nematostella vectensis*, an animal that diverged from humans over 500 million years ago.^{[4][5]} This discovery established that the pathway predates the emergence of interferons.^[4] The anemone pathway has several key features that distinguish it from its mammalian counterpart:

- nv-cGAS: The anemone cGAS homolog appears to synthesize a 3',3'-linked CDN, similar to those found in bacteria, rather than the 2',3'-**cGAMP** produced by mammalian cGAS.^[4]
- nv-STING: Anemone STING binds to this 3',3'-CDN.^[4] Crucially, it lacks the C-terminal tail (CTT) domain found in vertebrate STING, which is required for IRF3 activation and IFN signaling.
- Downstream Function: The output of anemone STING activation is not interferon production. Instead, it is hypothesized to be linked to more ancient immune responses like autophagy or NF-κB activation, which are conserved downstream functions in higher organisms.^[5]

Despite these differences, anemone STING can still bind the vertebrate-specific 2',3'-**cGAMP**, suggesting that the ligand-binding pocket of STING has a deeply conserved structural feature that accommodates this mixed-linkage CDN.^[4]

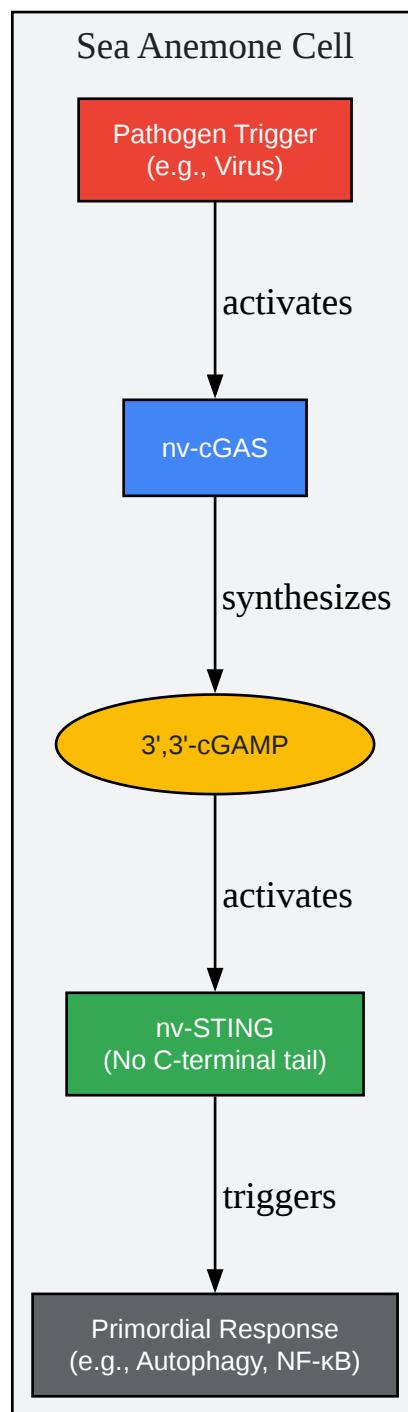
[Click to download full resolution via product page](#)

Figure 2. The interferon-independent pathway in the sea anemone.

Diversification in Insects (*Drosophila melanogaster*)

Insects represent a further diversification of this ancient pathway. The fruit fly, *Drosophila melanogaster*, possesses multiple cGAS homologs, now termed cGAS-like receptors (cGLRs), and a single STING homolog (dSTING). This system displays remarkable plasticity:

- **Ligand Sensing:** Unlike mammalian cGAS, which is a dedicated DNA sensor, at least one *Drosophila* cGLR has been shown to be a sensor of viral double-stranded RNA (dsRNA). This indicates that the cGAS family of proteins evolved as versatile nucleic acid sensors before specializing as DNA sensors in vertebrates.[2]
- **CDN Production:** The fly cGLRs can synthesize novel CDNs, such as 3'2'-**cGAMP**, highlighting a broader diversity of second messengers used in invertebrate immunity.
- **Signaling Output:** Similar to the sea anemone, dSTING activation does not induce an interferon response. Instead, it triggers antiviral immunity through NF- κ B (Relish) signaling and the induction of autophagy.

Evolution in Vertebrates: Specialization and Refinement

The transition to vertebrates marked a period of significant innovation for the cGAS-STING pathway, refining it into the potent anti-DNA and interferon-inducing system seen in mammals today.

Emergence of DNA Sensing by cGAS

While invertebrate cGAS-like proteins may not be efficient DNA sensors, vertebrate cGAS acquired specific structural features to fulfill this role. A key addition is the N-terminal zinc-ribbon domain, which is absent in invertebrate homologs.[2] This domain enhances DNA binding affinity and contributes to the length-dependent activation of cGAS, allowing it to form ladder-like oligomers along dsDNA, a process that is crucial for robust enzymatic activity.

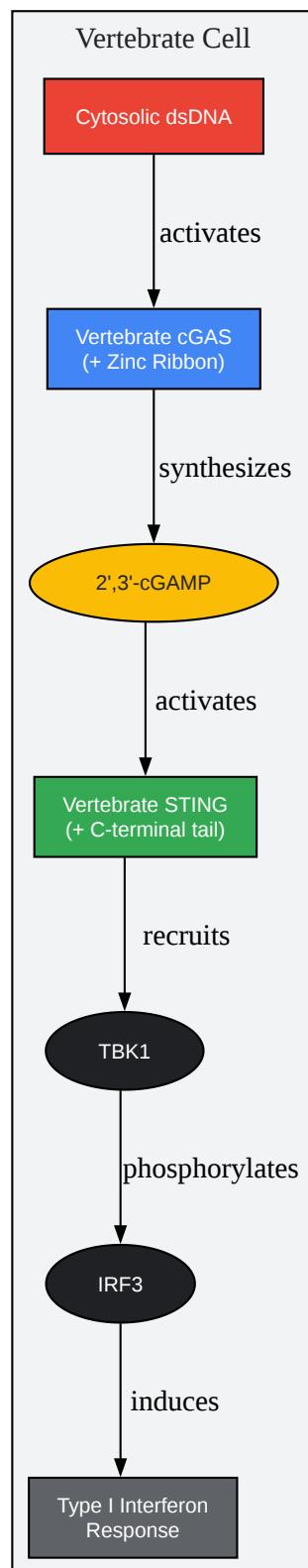
The Innovation of 2',3'-cGAMP

A pivotal event in the evolution of the pathway was the change in the enzymatic product of cGAS. While ancestral and bacterial CD-NTases produce 3',3'-linked CDNs, vertebrate cGAS evolved to synthesize the unique mixed-linkage 2',3'-**cGAMP**.[4] Structural and biochemical studies have shown that 2',3'-**cGAMP** is a more potent activator of STING than its 3',3'

counterparts.[4] It achieves this by trapping STING in a specific closed conformation that is optimal for downstream signaling, exploiting a deeply conserved conformational intermediate state.[4]

The Addition of the STING C-Terminal Tail (CTT)

The most critical vertebrate-specific adaptation to STING was the acquisition of a flexible C-terminal tail (CTT). This domain, which is absent in invertebrate STING homologs, contains a conserved pLxIS motif that serves as the docking site for the kinase TBK1.[2] The recruitment of TBK1 to the CTT is the essential step that links STING activation to the phosphorylation of IRF3 and the subsequent induction of the type I interferon response. This addition effectively repurposed the ancient CDN-sensing pathway, integrating it with the more recently evolved vertebrate interferon system to create a powerful antiviral defense mechanism.



[Click to download full resolution via product page](#)

Figure 3. The refined vertebrate cGAS-STING-IFN pathway.

Functional Diversification of Pathway Outputs

The evolutionary history of the cGAS-STING pathway is marked by the layering of new functions on top of ancient, conserved roles. While the link to interferon is a vertebrate specialization, other outputs like autophagy and NF- κ B activation are present across diverse animal phyla, suggesting they are core, primordial functions of STING signaling.

Function	Prokaryotes (CBASS)	Invertebrates (Anemone, Insects)	Vertebrates
Primary Trigger	Phage Infection	Pathogen Infection (RNA/DNA viruses)	Cytosolic dsDNA
Synthase	CD-NTase	cGAS / cGLRs	cGAS
CDN Produced	Various 3',3'-CDNs	3',3'-CDNs, 3'2'-cGAMP, etc.	2',3'-cGAMP
Receptor	STING-like Effectors	STING (no CTT)	STING (with CTT)
Primary Output	Abortive Infection	Autophagy, NF- κ B	Type I Interferons
Other Outputs	-	-	Autophagy, NF- κ B, Senescence

Table 1. Comparison of cGAS-STING Pathway Features Across Different Evolutionary Lineages.

Quantitative Data Summary

While detailed kinetic data from early evolutionary nodes is sparse, comparative binding affinity studies highlight the specialization of the pathway.

Receptor	Ligand	Binding Affinity (Kd)	Organism	Reference
Human STING	2',3'-cGAMP	<1 nM	Homo sapiens	
Human STING	3',3'-cGAMP	Micromolar range	Homo sapiens	
Anemone STING	2',3'-cGAMP	High Affinity (Indistinguishable from human)	N. vectensis	[4]
Anemone STING	3',3'-cGAMP	High Affinity (Recognized via specific contacts)	N. vectensis	[4]

Table 2. Comparative Ligand-Binding Affinities of STING Homologs. Note: The high affinity of anemone STING for 2',3'-cGAMP, a ligand it does not endogenously produce, underscores the deeply conserved structural pocket that was later exploited in vertebrate evolution.

Key Experimental Methodologies

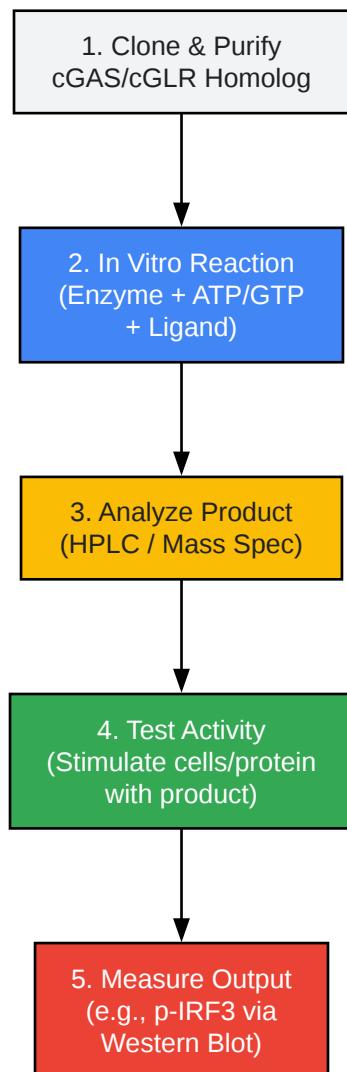
The elucidation of the cGAS-STING pathway's evolution has relied on a combination of bioinformatics, structural biology, and biochemical assays.

Phylogenetic Analysis

- Protocol: Homologs of human or mouse cGAS and STING proteins are identified in sequenced genomes across diverse species using BLASTP searches. Protein sequences are aligned using tools like M-coffee or ClustalW. Phylogenetic relationships are then inferred using methods such as Maximum Likelihood (ML) or Bayesian inference to construct evolutionary trees.
- Application: This approach was used to trace the origins of cGAS and STING back to choanoflagellates and to demonstrate their co-evolution and co-loss in certain lineages like nematodes.

In Vitro CDN Synthesis and STING Activation Assays

- Protocol:
 - Cloning and Expression: Putative cGAS/cGLR homologs from different species are cloned into expression vectors. The proteins are expressed and purified from *E. coli* or insect cells.
 - Synthesis Reaction: The purified enzyme is incubated with ATP and GTP (and a potential ligand like dsDNA or dsRNA).
 - Product Analysis: The reaction mixture is analyzed by high-performance liquid chromatography (HPLC) and mass spectrometry to identify the cyclic dinucleotide product.
 - STING Activation: The synthesized CDN is then used to stimulate permeabilized mammalian cells or purified STING protein to measure downstream events like IRF3 phosphorylation (via Western Blot) or STING-TBK1 complex formation (via co-immunoprecipitation).
- Application: This workflow was critical in demonstrating that anemone cGAS produces a 3',3'-CDN and that *Drosophila* cGLRs can synthesize novel CDNs in response to dsRNA.



[Click to download full resolution via product page](#)

Figure 4. Workflow for characterizing novel CDN synthases.

X-Ray Crystallography

- Protocol: The ligand-binding domain of STING homologs is expressed, purified, and crystallized in both the apo (unbound) state and in complex with various CDNs (e.g., 2',3'-**cGAMP**, 3',3'-**cGAMP**). The crystal structures are then solved to reveal atomic-level details of the protein-ligand interactions.
- Application: This technique revealed the conformational changes in STING upon ligand binding and explained how 2',3'-**cGAMP** acts as a more potent agonist by locking STING in

a "closed" conformation.^[4] It also showed that the three-dimensional structures of human and anemone STING are highly superimposable despite low sequence homology.

Conclusion and Future Perspectives

The cGAS-cGAMP-STING pathway did not emerge fully formed in vertebrates but was built over hundreds of millions of years through a process of molecular tinkering and co-option. Its history begins with a simple but effective anti-phage system in bacteria. In early animals, this core cassette was adapted to provide interferon-independent immunity, likely relying on ancient cellular processes like autophagy. The vertebrate lineage then refined the system by specializing cGAS as a DNA sensor, evolving a highly potent 2',3'-cGAMP second messenger, and adding a C-terminal tail to STING to plug this ancient sensor into the modern interferon network.

For drug development professionals, this evolutionary perspective is critical.

- Targeting Core Functions: The ancient and conserved nature of STING-induced autophagy suggests that this output may be a fundamental aspect of its biology, with implications for cancer and metabolic diseases that may be independent of interferon signaling.
- Species-Specific Agonists/Antagonists: The structural differences in STING across species, despite a conserved core, highlight the potential for developing species-specific modulators.
- Beyond DNA: The discovery of RNA-sensing cGLRs in insects opens the possibility that other cGAS homologs in vertebrates and other species may sense different ligands, representing untapped therapeutic potential.

By understanding the pathway's past, we can better appreciate its multifaceted roles in present-day health and disease, paving the way for more sophisticated and targeted therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cGAS-like receptor-mediated immunity: the insect perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cGAMP-activated cGAS-STING signaling: Its bacterial origins and evolutionary adaptation by metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [evolution of the cGAS-cGAMP-STING pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1449605#evolution-of-the-cgas-cgamp-sting-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com